molecular formula C10H8ClF3O3 B13541454 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid

3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid

Katalognummer: B13541454
Molekulargewicht: 268.61 g/mol
InChI-Schlüssel: CFLVNDRBTHPDPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound characterized by the presence of a chloro, trifluoromethyl, and hydroxy group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-(trifluoromethyl)benzaldehyde.

    Aldol Reaction: The benzaldehyde undergoes an aldol reaction with a suitable ketone or aldehyde to form an intermediate.

    Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid.

    Reduction: Formation of 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanol.

    Substitution: Formation of derivatives with substituted groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid: An oxidized derivative with similar structural features.

    3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanol: A reduced derivative with a hydroxy group.

Uniqueness

3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to the combination of its chloro, trifluoromethyl, and hydroxy groups, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C10H8ClF3O3

Molekulargewicht

268.61 g/mol

IUPAC-Name

3-[2-chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid

InChI

InChI=1S/C10H8ClF3O3/c11-7-3-1-2-6(10(12,13)14)5(7)4-8(15)9(16)17/h1-3,8,15H,4H2,(H,16,17)

InChI-Schlüssel

CFLVNDRBTHPDPM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.